Spironolactone-d3-1

Stable Isotope Dilution Assay LC-MS/MS Bioanalysis Pharmacokinetics

Spironolactone-d3-1 (SC9420-d3-1) is a stable isotope-labeled analogue of the steroidal mineralocorticoid receptor antagonist spironolactone, wherein three hydrogen atoms are substituted with deuterium at specific positions on the acetylthio moiety. This selective deuteration yields a molecular formula of C24H29D3O4S and a molecular weight of 419.59 g/mol.

Molecular Formula C24H32O4S
Molecular Weight 419.6 g/mol
Cat. No. B12406257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpironolactone-d3-1
Molecular FormulaC24H32O4S
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
InChIInChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,12D
InChIKeyLXMSZDCAJNLERA-RQPNHFSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spironolactone-d3-1: Deuterated Aldosterone Antagonist Internal Standard for High-Precision LC-MS Quantification


Spironolactone-d3-1 (SC9420-d3-1) is a stable isotope-labeled analogue of the steroidal mineralocorticoid receptor antagonist spironolactone, wherein three hydrogen atoms are substituted with deuterium at specific positions on the acetylthio moiety [1]. This selective deuteration yields a molecular formula of C24H29D3O4S and a molecular weight of 419.59 g/mol . As a deuterated internal standard, it is intended for the precise quantification of spironolactone via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) in biological matrices [2]. The compound retains the parent drug's receptor binding profile (mineralocorticoid receptor IC50 = 24 nM; androgen receptor IC50 = 77 nM) [3], ensuring identical analytical behavior while providing a distinct mass shift for accurate internal standardization.

Why Unlabeled Spironolactone or Other Deuterated Analogs Cannot Substitute for Spironolactone-d3-1 in Quantitative Bioanalysis


Direct substitution with unlabeled spironolactone fails to provide the essential mass difference required for accurate internal standardization, as it co-elutes and ionizes identically to the analyte, precluding distinct MS detection [1]. While other deuterated forms (e.g., d6, d7) offer mass differentiation, their varying deuterium incorporation positions and isotopic enrichment levels introduce divergent chromatographic behaviors (e.g., retention time shifts due to isotope effects) and may not align with the specific mass transitions or regulatory method validations for which Spironolactone-d3-1 is optimized [2]. Furthermore, the unique isotopic purity profile of Spironolactone-d3-1 (e.g., 96.21% d3 enrichment, with minimal d0 contamination) directly impacts assay linearity, accuracy, and precision, rendering generic deuterated alternatives unreliable without full re-validation .

Quantitative Evidence: Differentiating Spironolactone-d3-1 from Unlabeled Spironolactone and Competing Deuterated Standards


Superior Isotopic Enrichment: 96.21% d3 Content with Minimal Unlabeled Contamination

Spironolactone-d3-1 exhibits high isotopic enrichment, with a batch-specific analysis demonstrating 96.21% d3 content and only 0.18% unlabeled (d0) contamination . This level of enrichment is comparable to or exceeds that of alternative deuterated spironolactone standards, where d6 lots may show as little as 19% d3 enrichment . The minimal d0 content ensures negligible interference with the unlabeled analyte signal, which is critical for achieving low limits of quantitation (LLOQ) in bioanalytical assays.

Stable Isotope Dilution Assay LC-MS/MS Bioanalysis Pharmacokinetics

Chemical Purity ≥98% Supports Robust and Reproducible Quantitative LC-MS/MS Assays

Spironolactone-d3-1 is supplied with a guaranteed chemical purity of ≥98%, as per vendor specifications . This purity level aligns with industry standards for isotope-labeled internal standards and is essential for minimizing impurity-related matrix effects or ion suppression during LC-MS/MS analysis. While some d7 formulations report higher purity (e.g., 99.96%) [1], the ≥98% specification for Spironolactone-d3-1 provides a reliable balance between purity and cost-effectiveness for routine bioanalytical applications.

Analytical Method Validation Reference Standard Qualification Quality Control

Defined Storage Stability Enables Multi-Year Research Continuity Without Degradation

The product's stability profile is explicitly quantified: storage as powder at -20°C maintains integrity for 3 years, while storage at 4°C is acceptable for 2 years [1]. Once in solvent, stability is limited to 6 months at -80°C or 1 month at -20°C [1]. This defined stability profile allows researchers to procure bulk quantities with confidence in long-term usability, minimizing the need for frequent re-qualification or re-purchase. In contrast, many deuterated standards are supplied with only generic storage recommendations (e.g., 'store at -20°C') without quantitative timeframes .

Long-term Study Consistency Reference Material Management Stability Indicating Methods

Distinct Mass Shift (+3 Da) Enables Unambiguous MS Discrimination Without Chromatographic Interference

Spironolactone-d3-1 possesses a molecular weight of 419.59 g/mol, exactly 3 Da heavier than unlabeled spironolactone (416.59 g/mol) [1]. This mass difference permits distinct multiple reaction monitoring (MRM) transitions in LC-MS/MS, with precursor ions at m/z 341.16 (analyte) and m/z 344.16 (d3-labeled) [2]. The deuterium substitution on the acetylthio moiety minimizes chromatographic isotope effects; studies on closely related d7 analogs show retention time differences of ≤0.08 minutes, ensuring near-coelution and equivalent matrix effects [3]. In contrast, alternative internal standards like canrenone-d7, while offering a +7 Da shift, may exhibit different recovery or ionization efficiencies due to structural dissimilarity [4].

Stable Isotope Dilution Mass Spectrometry Quantitative Bioanalysis

Regulatory-Compliant Stability Indicated for Shipping and Short-Term Handling

Spironolactone-d3-1 is specified as stable at ambient temperature for several days during shipping and customs clearance [1]. This is a critical procurement consideration: many deuterated standards degrade upon exposure to room temperature for extended periods, necessitating costly cold-chain shipping. The documented short-term ambient stability reduces shipping costs and logistical complexity without compromising product integrity. For comparison, some d6 and d7 variants are shipped only under blue ice conditions with no assurance of ambient stability [2].

Method Transfer Logistics Validation Good Laboratory Practice

Optimal Use Cases for Spironolactone-d3-1 in Bioanalysis and Pharmacokinetics


Quantitative Bioanalysis of Spironolactone in Plasma for Pharmacokinetic Studies

Spironolactone-d3-1 is the internal standard of choice for validated LC-MS/MS methods quantifying spironolactone in human plasma. The +3 Da mass shift and high isotopic purity ensure linear calibration curves (1–100 ng/mL) with acceptable recovery (69–72%) and precision, as demonstrated in method validations using deuterated internal standards [1]. Its defined stability profile supports multi-year clinical trial sample reanalysis.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

In TDM and bioequivalence assessments, where regulatory guidelines demand rigorous analytical validation, Spironolactone-d3-1 provides the necessary isotopic enrichment and purity to meet FDA and EMA requirements [2]. The documented batch-specific isotopic distribution (e.g., 96.21% d3) enables precise correction for isotopic overlap, a critical factor in bioequivalence study acceptance.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Investigations

When evaluating spironolactone metabolism in hepatocyte or microsomal incubations, the use of Spironolactone-d3-1 as an internal standard minimizes analytical variability arising from matrix effects or sample preparation losses. Its stability in solvent at -80°C (6 months) facilitates batch-wise analysis of large sample sets generated during DDI screening [3].

Forensic Toxicology and Anti-Doping Analysis

The unambiguous mass discrimination afforded by the +3 Da label enables confident identification and quantification of spironolactone in complex forensic matrices (e.g., urine, hair). The low d0 carryover (0.18%) is particularly advantageous when quantifying low ng/mL concentrations often encountered in doping control samples .

Technical Documentation Hub

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